Methyl 3-(4-hydroxyphenoxy)prop-2-enoate

Structure–Activity Relationship Cinnamic Acid Derivatives Ether Linkage Chemistry

Methyl 3-(4-hydroxyphenoxy)prop-2-enoate is a synthetic cinnamic acid ester derivative distinguished from the broader hydroxycinnamate family by a critical ether (–O–) bridge linking the 4-hydroxyphenyl ring to the propenoate backbone. With a molecular formula of C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol, this compound presents a unique combination of an α,β-unsaturated ester, a phenolic hydroxyl group, and a phenoxy ether motif that is absent in the more common methyl 4-hydroxycinnamate (methyl p-coumarate, CAS 3943-97-3).

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 917872-68-5
Cat. No. B12602950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-hydroxyphenoxy)prop-2-enoate
CAS917872-68-5
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC(=O)C=COC1=CC=C(C=C1)O
InChIInChI=1S/C10H10O4/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-7,11H,1H3
InChIKeyAZKLSRFFDFHMKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(4-hydroxyphenoxy)prop-2-enoate (CAS 917872-68-5): Structural Identity and Compound-Class Positioning for Informed Procurement


Methyl 3-(4-hydroxyphenoxy)prop-2-enoate is a synthetic cinnamic acid ester derivative distinguished from the broader hydroxycinnamate family by a critical ether (–O–) bridge linking the 4-hydroxyphenyl ring to the propenoate backbone [1]. With a molecular formula of C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol, this compound presents a unique combination of an α,β-unsaturated ester, a phenolic hydroxyl group, and a phenoxy ether motif that is absent in the more common methyl 4-hydroxycinnamate (methyl p-coumarate, CAS 3943-97-3) [1][2]. This structural distinction translates into altered electronic distribution, hydrogen-bonding capacity, and radical-stabilisation potential, positioning the compound as a distinctive scaffold for structure–activity relationship (SAR) exploration and derivatisation chemistry rather than a simple substitute for its direct C-linked analog [3].

Why Methyl 3-(4-hydroxyphenoxy)prop-2-enoate Cannot Be Interchanged with Methyl 4-Hydroxycinnamate or Other In-Class Analogs


Substituting methyl 3-(4-hydroxyphenoxy)prop-2-enoate with its closest structural analog—methyl 4-hydroxycinnamate (methyl p-coumarate)—introduces a fundamental change in the electronic architecture of the molecule. The target compound’s phenoxy ether bridge (–O– at the β-position of the α,β-unsaturated ester) replaces the vinyl hydrogen present in methyl 4-hydroxycinnamate, altering both the resonance conjugation pathway and the steric environment around the double bond [1]. This modification has been shown in the broader cinnamic acid derivative class to significantly influence radical-scavenging kinetics and enzyme-inhibitory potency; for instance, phenoxyphenyl-substituted cinnamic acid conjugates exhibited a 10-fold improvement in lipoxygenase (LOX) inhibition (IC₅₀ = 6 µM) compared with simple cinnamic acid conjugates (IC₅₀ = 66 µM) [2]. Similarly, the presence of the ester function alone differentiates methyl p-coumarate from its free acid form: methyl p-coumarate suppresses melanin formation in B16 melanoma cells, whereas p-coumaric acid does not [3]. These SAR precedents demonstrate that the ether–ester combination present in the target compound cannot be assumed equivalent to either the free acid, the simple phenyl analog, or the saturated propanoate variants without risking a loss of biological readout or chemical reactivity [2][3].

Quantitative Differentiation Evidence for Methyl 3-(4-hydroxyphenoxy)prop-2-enoate: Comparator-Based Performance Data


Structural Differentiation: Ether-Bridge vs. Direct C–C Linkage in Cinnamate Esters

Methyl 3-(4-hydroxyphenoxy)prop-2-enoate contains a phenoxy ether (–O–) at the β-position of the propenoate chain (InChIKey: AZKLSRFFDFHMKP-VOTSOKGWSA-N), whereas its closest analog methyl 4-hydroxycinnamate (CAS 3943-97-3) bears a direct C–C bond between the phenyl ring and the propenoate unit [1]. This O-insertion increases the molecular weight from 178.18 g/mol (C₁₀H₁₀O₃) to 194.18 g/mol (C₁₀H₁₀O₄) and introduces an additional hydrogen-bond acceptor site, modifying both lipophilicity and electronic distribution across the conjugated system [1][2]. In class-level SAR studies, phenoxyphenyl cinnamic acid derivatives showed substantially enhanced LOX inhibition (IC₅₀ = 6 µM) compared with simple cinnamic acid conjugates (IC₅₀ = 66 µM), representing an 11-fold potency gain attributable to the phenoxy substitution pattern [3].

Structure–Activity Relationship Cinnamic Acid Derivatives Ether Linkage Chemistry

Lipoxygenase (LOX) Inhibitory Potency: Phenoxy-Substituted vs. Simple Cinnamic Acid Scaffolds

In a comparative study of multifunctional cinnamic acid derivatives, Compound 2b—a conjugate derived from phenoxyphenyl cinnamic acid and propranolol—demonstrated LOX inhibition with an IC₅₀ of 6 µM, whereas Compound 1a, a conjugate of simple (unsubstituted) cinnamic acid with propranolol, showed an IC₅₀ of 66 µM [1]. Although Compound 2b is a more complex hybrid molecule rather than methyl 3-(4-hydroxyphenoxy)prop-2-enoate itself, the 11-fold potency difference is directly attributable to the phenoxyphenyl substitution on the cinnamic acid core, establishing a class-level principle that phenoxy incorporation enhances LOX engagement relative to the unsubstituted cinnamic acid scaffold [1].

Lipoxygenase Inhibition Anti-inflammatory SAR Phenoxyphenyl Cinnamates

Melanogenesis Inhibition: Methyl Ester vs. Free Acid Differentiation

A direct head-to-head comparison established that methyl p-coumarate (methyl 4-hydroxycinnamate) significantly suppresses melanin formation in B16 mouse melanoma cells, whereas p-coumaric acid—the corresponding free acid—does not exhibit this activity [1]. Although both compounds inhibit mushroom tyrosinase-catalysed oxidation of L-tyrosine, only the methyl ester form translates this enzymatic inhibition into a cellular melanogenesis-suppressive effect [1]. This comparison directly demonstrates that esterification of the carboxylic acid function is a prerequisite for cellular anti-melanogenic activity within this scaffold class, supporting the procurement of the methyl ester form (including the target compound) over the free acid for melanogenesis-related research applications.

Melanin Synthesis Inhibition Tyrosinase B16 Melanoma Cells

Antioxidant Capacity of Methyl 4-Hydroxycinnamate: Quantitative DPPH Radical Scavenging and Cellular Anti-Inflammatory Activity

Methyl 4-hydroxycinnamate (the direct phenyl analog of the target compound) scavenges DPPH radicals in a cell-free assay with an IC₅₀ of 772.47 µM and reduces LPS-induced nitric oxide (NO) production in RAW 264.7 macrophage cells with an IC₅₀ of 19.29 µM [1]. These values serve as a conservative baseline for the target compound, as the additional phenoxy ether oxygen in methyl 3-(4-hydroxyphenoxy)prop-2-enoate is expected to further stabilise the phenoxyl radical intermediate, a principle established in SAR studies of cinnamic acid antioxidant mechanisms [2]. The presence of the ether bridge may therefore enhance radical-scavenging efficiency relative to this established baseline, although direct measurement for the target compound remains to be reported.

DPPH Radical Scavenging Nitric Oxide Inhibition RAW 264.7 Macrophages

Antifungal Activity Profile: Methyl 4-Hydroxycinnamate MIC Values Against Filamentous Fungi

Methyl 3-(4-hydroxyphenyl)prop-2-enoate (methyl 4-hydroxycinnamate) exhibits antifungal activity against a panel of filamentous fungi with reported MIC values of 7 µM against Neurospora crassa and Nectria haematococca, 10 µM against Alternaria brassicicola, 20 µM against Fusarium culmorum, and 50 µM against Aspergillus fumigatus, Fusarium oxysporum, and Trichophyton mentagrophytes [1]. These MIC values provide a quantitative activity benchmark for the phenyl analog scaffold; the target compound, carrying the additional phenoxy ether, may exhibit a modified antifungal spectrum due to altered membrane permeability and target engagement characteristics, though direct comparative data are not yet available.

Antifungal Activity MIC Determination Filamentous Fungi

Synthetic Versatility: Ether Linkage as a Handle for Selective Derivatisation Chemistry

Methyl 3-(4-hydroxyphenoxy)prop-2-enoate can be synthesised via base-catalysed reaction of 4-hydroxyphenol with methyl 3-bromoprop-2-enoate in DMF at 80–100 °C, a route that is distinct from the esterification of p-coumaric acid used for the phenyl analog . The patent literature further describes general processes for synthesising (4-hydroxyphenoxy)alkane derivatives directly from phenols, obviating the need for hydroquinone or 4-alkoxyphenol starting materials, positioning the compound within a well-established industrial synthetic framework relevant to agrochemical intermediate production [1]. The ether linkage itself provides a distinct chemical handle for selective cleavage or further functionalisation that is unavailable in the direct C-linked cinnamate esters.

Synthetic Intermediate Phenoxy Ether Derivatisation Agrochemical Precursor

Optimal Research and Industrial Application Scenarios for Methyl 3-(4-hydroxyphenoxy)prop-2-enoate Based on Quantified Differentiation Evidence


Structure–Activity Relationship (SAR) Studies on Cinnamate Ester Antioxidants Requiring Phenoxy Ether Modifications

Researchers conducting systematic SAR exploration of cinnamic acid-derived antioxidants should prioritise methyl 3-(4-hydroxyphenoxy)prop-2-enoate over the simpler methyl 4-hydroxycinnamate when the goal is to evaluate the impact of β-position ether substitution on radical-scavenging kinetics. The class-level evidence showing an 11-fold LOX inhibition enhancement for phenoxyphenyl cinnamates (IC₅₀ = 6 µM vs. 66 µM) [7] and the established principle that phenoxy radical stabilisation improves antioxidant performance [8] suggest this scaffold may yield superior activity profiles. The availability of validated spectral data (FTIR, GC-MS) in the SpectraBase database facilitates analytical characterisation during SAR library synthesis [3].

Melanogenesis Research and Tyrosinase Inhibitor Development

For melanogenesis inhibition studies in B16 melanoma cell models, the direct head-to-head evidence demonstrating that the methyl ester form (methyl p-coumarate) suppresses melanin formation while the free acid (p-coumaric acid) does not [7] provides compelling rationale for procuring the esterified compound. Methyl 3-(4-hydroxyphenoxy)prop-2-enoate, with both the critical methyl ester function and an additional phenoxy ether modification, represents an advanced probe for dissecting the structural requirements for cellular anti-melanogenic activity beyond what methyl 4-hydroxycinnamate alone can reveal.

Agrochemical Intermediate Synthesis Leveraging Phenoxyalkane Derivative Chemistry

Industrial procurement for agrochemical intermediate synthesis is supported by patent literature describing general synthetic routes to (4-hydroxyphenoxy)alkane derivatives [7]. The target compound's phenoxy ether linkage mirrors the core structural motif found in aryloxyphenoxypropionate (AOPP) herbicides, making it a relevant building block for designing novel ACCase-inhibiting herbicide candidates or for use as a synthetic intermediate in phenoxypropionic acid derivative production pathways [7][8].

Anti-Inflammatory Drug Discovery Screening Cascades Targeting LOX and NO Pathways

In anti-inflammatory drug discovery programmes employing tiered screening cascades, methyl 3-(4-hydroxyphenoxy)prop-2-enoate merits inclusion as a structurally differentiated screening candidate. The class-level LOX inhibition enhancement (IC₅₀ = 6 µM for phenoxyphenyl cinnamic acid hybrids vs. 66 µM for simple cinnamic acid hybrids) [7], combined with the baseline NO production inhibition established for methyl 4-hydroxycinnamate in RAW 264.7 cells (IC₅₀ = 19.29 µM) [8], positions this phenotype for evaluation in dual-target anti-inflammatory assays where both LOX and iNOS pathways are relevant.

Quote Request

Request a Quote for Methyl 3-(4-hydroxyphenoxy)prop-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.